N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound has a molecular formula of C22H21N3O5S2 and a molecular weight of 471.55 g/mol. It features multiple functional groups, including a furan ring and a thiophene sulfonyl group, which contribute to its chemical reactivity and biological properties. This compound is classified as a racemic mixture, indicating the presence of both enantiomers, which may exhibit different pharmacological effects.
The synthesis of N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves multi-step synthetic pathways. Key methods include:
These methods highlight the compound's structural complexity and necessitate careful synthetic planning to ensure high yields and purity.
The molecular structure of N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide can be depicted using various structural representations such as SMILES and InChI keys:
C(CNC(C(NCC(c1ccco1)S(c1cccs1)(=O)=O)=O)=O)c1c[nH]c2ccccc12
PZDRGOVQJJKEHP-IBGZPJMESA-N
The compound has several important structural features:
These data points suggest that the compound has significant potential for interactions with biological targets.
N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide can participate in various chemical reactions due to its functional groups:
These reactions play a critical role in determining the compound's stability and reactivity in biological systems.
The mechanism of action for N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide is not fully elucidated but is hypothesized to involve:
The physical properties include:
Chemical properties include:
N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide has potential applications in various scientific fields:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7